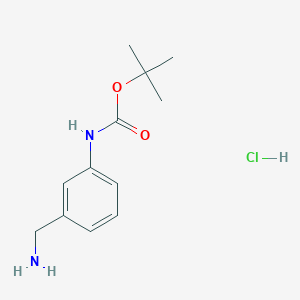
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol is a chemical compound that features an indole ring substituted with a chlorine atom at the 6-position and a phenylmethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol typically involves the reaction of 6-chloroindole with a suitable benzylating agent under controlled conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the indole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product would be (3-(6-Chloro-1H-indol-1-yl)phenyl)ketone.
Reduction: The major products could include dechlorinated derivatives or modified indole rings.
Substitution: Products would vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving indole derivatives, which are known to have biological activity.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The chlorine atom and phenylmethanol group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Molecular targets may include proteins involved in cell signaling pathways, enzymes, or DNA.
Comparison with Similar Compounds
Similar Compounds
(3-(6-Bromo-1H-indol-1-yl)phenyl)methanol: Similar structure with a bromine atom instead of chlorine.
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: Similar structure with a fluorine atom instead of chlorine.
(3-(6-Methyl-1H-indol-1-yl)phenyl)methanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s specific structure may confer unique binding properties in biological systems, making it a valuable tool in research.
Properties
Molecular Formula |
C15H12ClNO |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
[3-(6-chloroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12ClNO/c16-13-5-4-12-6-7-17(15(12)9-13)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
InChI Key |
IXBVNDMAYIFXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)

![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)

![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)





![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)

